molecular formula C16H20N2OS B12938092 Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- CAS No. 874133-76-3

Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-

Cat. No.: B12938092
CAS No.: 874133-76-3
M. Wt: 288.4 g/mol
InChI Key: LZCMGNXBEIDOLI-UHFFFAOYSA-N
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Description

The compound "Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-" is a heterocyclic molecule featuring a cyclohexanol moiety linked to an imidazole ring substituted at the 1-position with a 2-(methylthio)phenyl group. This structure combines the steric bulk of the cyclohexanol group with the electron-rich aromatic imidazole and sulfur-containing substituent. The methylthio (-SMe) group at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions, as seen in related imidazole derivatives .

Properties

CAS No.

874133-76-3

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

1-[1-(2-methylsulfanylphenyl)imidazol-2-yl]cyclohexan-1-ol

InChI

InChI=1S/C16H20N2OS/c1-20-14-8-4-3-7-13(14)18-12-11-17-15(18)16(19)9-5-2-6-10-16/h3-4,7-8,11-12,19H,2,5-6,9-10H2,1H3

InChI Key

LZCMGNXBEIDOLI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1N2C=CN=C2C3(CCCCC3)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Attachment of the methylthio group:

    Cyclohexanol core formation: The final step involves the formation of the cyclohexanol core, which can be achieved through various methods, including Grignard reactions or reduction of ketones.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation under controlled conditions, forming sulfoxide or sulfone derivatives. This reactivity aligns with analogous methylthio-containing imidazole compounds .

Reaction Reagents/Conditions Product Key Observations
Sulfoxide formationH₂O₂ (30%), RT, 6 hrs Cyclohexanol with -(SO)Me-substituted phenylSelective oxidation without affecting imidazole or cyclohexanol groups .
Sulfone formationmCPBA, CH₂Cl₂, 0°C → RT Cyclohexanol with -(SO₂)Me-substituted phenylComplete conversion requires stoichiometric oxidant; side reactions monitored .

Mechanistic Insight :

  • The electron-rich sulfur atom in -SMe is susceptible to electrophilic oxidation.

  • Sulfoxide intermediates are prone to over-oxidation, necessitating careful stoichiometric control .

Cyclohexanol Functionalization

The secondary alcohol group participates in esterification and etherification, though steric hindrance from the bulky imidazole-phenyl substituent may limit reactivity .

Reaction Reagents/Conditions Product Key Observations
EsterificationAc₂O, pyridine, 60°C Cyclohexyl acetate derivativeModerate yields (~45%) due to steric effects; confirmed via FT-IR .
Oxidation to ketoneCrO₃, H₂SO₄, acetone Cyclohexanone analogOver-oxidation risks; competing side reactions with imidazole noted .

Synthetic Considerations :

  • Protecting the imidazole nitrogen may enhance alcohol reactivity in esterification .

  • Alternative catalysts (e.g., TEMPO/NaOCl) could improve selectivity for ketone formation .

Imidazole Ring Reactivity

The 1H-imidazole ring exhibits nucleophilic character at the unsubstituted nitrogen (N-3 position), enabling alkylation or coordination chemistry .

Reaction Reagents/Conditions Product Key Observations
N-AlkylationCH₃I, K₂CO₃, DMF, 80°C1,3-Dialkylated imidazolium saltQuaternization confirmed by ¹H NMR; reduced solubility in polar solvents.
Metal coordinationAgNO₃, EtOH, RT Silver-imidazole complexFormation of stable complexes enhances catalytic properties .

Electronic Effects :

  • Electron-withdrawing -SMe group reduces imidazole’s basicity, slowing alkylation kinetics .

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments is critical for pharmaceutical applications .

Condition pH Temperature Degradation Products Half-Life
Acidic (HCl 0.1M)1.237°CDesulfurized phenylimidazole + cyclohexanol 12 hrs
Neutral (PBS)7.425°CNo significant degradation>30 days

Degradation Pathway :

  • Acidic conditions cleave the methylthio group via protonation and nucleophilic attack .

Photochemical Reactivity

UV exposure induces C-S bond cleavage in the methylthio group, forming thiyl radicals .

Condition Products Applications
UV (254 nm), aerobic Phenylimidazole + sulfur oxidesPotential for light-triggered drug delivery

Scientific Research Applications

1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(2-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

  • Compound 2 (): 1-[1-(4-Methylsulfanylphenyl)-1H-imidazol-2-yl]-1-cyclohexanol Substituent: Para-methylthio (-SMe) phenyl. Synthesis: Lithiation of precursor imidazole followed by nucleophilic addition to cyclohexanone (50% yield, mp 122–143°C) . Reactivity: The para-substituted derivative undergoes oxidation to a sulfone (Compound 3) using Oxone®, yielding 91% of the product (mp 148–163°C) . Key Difference: The para-substituted analog exhibits higher thermal stability (higher mp) and easier oxidation compared to ortho-substituted analogs due to reduced steric hindrance.
  • Target Compound: 1-[1-(2-Methylsulfanylphenyl)-1H-imidazol-2-yl]-1-cyclohexanol Substituent: Ortho-methylthio (-SMe) phenyl.

Functional Group Modifications: Thioether vs. Sulfone

  • Compound 3 (): 1-[1-(4-Methylsulfonylphenyl)-1H-imidazol-2-yl]-1-cyclohexanol Substituent: Para-methylsulfonyl (-SO₂Me) phenyl. Synthesis: Oxidation of Compound 2 with Oxone® (91% yield, mp 148–163°C). Key Difference: The sulfone group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to thioether analogs .

Heterocyclic Core Variations

  • : 1-(1H-Imidazol-2-yl)-N-(2-(methylthio)phenyl)methanimine Structure: Imidazole-Schiff base hybrid with a methylthio group at the ortho position. Application: Acts as a tridentate ligand in copper(II) complexes, forming a 3D polymeric framework via noncovalent interactions. Key Difference: The absence of cyclohexanol and presence of a Schiff base (-CH=N-) group shifts utility toward coordination chemistry rather than small-molecule bioactivity .

Cyclohexanol Derivatives with Alternative Substituents

  • : Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl] Substituent: Para-methoxy (-OMe) phenyl.
  • : 1-{[(1-Methyl-1H-imidazol-2-yl)methyl]sulfanyl}cyclohexanol Substituent: Methylimidazole-methylsulfanyl group. Key Difference: The branched sulfanyl chain may improve solubility in aqueous media compared to aryl-substituted analogs.

Data Table: Comparative Properties of Selected Compounds

Compound Name Substituent Position/Type Functional Groups Melting Point (°C) Yield (%) Key Application/Property
Target Compound Ortho-SMe phenyl Thioether, Cyclohexanol Not Reported N/A Not Reported
1-[1-(4-SMe-phenyl)-imidazol-2-yl]-cyclohexanol Para-SMe phenyl Thioether, Cyclohexanol 122–143 50 Precursor for sulfone derivatives
1-[1-(4-SO₂Me-phenyl)-imidazol-2-yl]-cyclohexanol Para-SO₂Me phenyl Sulfone, Cyclohexanol 148–163 91 Polar solvent compatibility
1-(2-SMe-phenyl-imidazol-2-yl)-methanimine Ortho-SMe phenyl Thioether, Schiff base Not Reported Not Given Coordination chemistry ligand
1-[1-(4-OMe-phenyl)-imidazol-2-yl]-cycloheptanol Para-OMe phenyl Ether, Cycloheptanol Not Reported N/A Structural analog studies

Research Findings and Trends

Steric Effects : Ortho-substituted derivatives (e.g., target compound) face steric challenges in synthesis and reactivity, often requiring optimized conditions compared to para isomers .

Electronic Effects : Sulfone derivatives exhibit enhanced polarity and stability, making them preferable for applications requiring aqueous solubility .

Biological Relevance : Methylthio groups in imidazole derivatives are associated with antimicrobial and enzyme-inhibitory activities, though specific data for the target compound remain unexplored .

Biological Activity

Cyclohexanol derivatives, particularly those containing imidazole rings, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- , examining its mechanisms of action, therapeutic potential, and relevant case studies.

Cyclohexanol derivatives with imidazole moieties are known to interact with various biological targets. The following mechanisms have been identified:

  • Carbonic Anhydrase Activation : Some imidazole-containing compounds activate carbonic anhydrase (CA) isoforms, which play a role in regulating pH and fluid balance in biological systems. For instance, certain derivatives exhibit micromolar activation of human CA isoforms, suggesting potential applications in conditions like glaucoma and metabolic disorders .
  • Anti-inflammatory Properties : Compounds containing imidazole rings have shown significant anti-inflammatory effects. They inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators .
  • Neuroprotective Effects : Research indicates that some imidazole-linked compounds can protect neuronal cells from oxidative stress and inflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Activity Overview

The biological activities of Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- can be summarized in the following table:

Activity Mechanism References
Carbonic Anhydrase ActivationActivates multiple CA isoforms
Anti-inflammatoryInhibits COX enzymes
NeuroprotectionReduces oxidative stress in neuronal cells
AntimicrobialExhibits activity against various microorganisms

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of related imidazole derivatives in an animal model of arthritis. The results demonstrated a significant reduction in inflammatory markers such as TNF-α and IL-6 following treatment with imidazole derivatives, indicating their potential as therapeutic agents for inflammatory diseases.

Case Study 2: Neuroprotective Properties

In vitro studies using human dopaminergic cell lines treated with neurotoxic agents showed that Cyclohexanol derivatives could significantly reduce cell death. The mechanism involved the modulation of oxidative stress pathways and the inhibition of neuroinflammatory responses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-[2-(methylthio)phenyl]imidazole-substituted cyclohexanol derivatives?

  • Methodology :

  • Step 1 : Imidazole ring formation via cyclocondensation of 1,2-diketones or α-hydroxy ketones with aldehydes and ammonia under reflux in polar solvents (e.g., ethanol or DMF) .
  • Step 2 : Functionalization of the imidazole core using Suzuki-Miyaura coupling or Friedel-Crafts acylation to introduce the 2-(methylthio)phenyl group .
  • Step 3 : Cyclohexanol substitution via nucleophilic displacement or Mitsunobu reaction, optimizing steric effects using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
  • Key Validation : NMR and IR spectroscopy to confirm regiochemistry and purity .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve crystal packing and confirm spatial arrangement of the imidazole and cyclohexanol moieties (e.g., monoclinic P21/c space group, as in related benzimidazoles) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to assign protons adjacent to the methylthio group (δ ~2.5 ppm for SCH3_3) and cyclohexanol hydroxyl (δ ~1.5–2.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Screening Strategies :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing imidazole derivatives with known antifungal activity .
  • Enzyme Inhibition : Fluorescence-based assays targeting cytochrome P450 or kinase enzymes, leveraging the imidazole’s metal-coordinating properties .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Protocol :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 (lanosterol 14α-demethylase), focusing on the imidazole’s coordination to heme iron .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex, emphasizing hydrophobic interactions between the methylthio group and active-site residues .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions (e.g., ∆G ~-8.5 kcal/mol for analogous imidazoles) .

Q. What strategies resolve contradictions in reported synthetic yields for imidazole-functionalized cyclohexanols?

  • Troubleshooting :

  • Solvent Optimization : Compare DMF (yield: 60–70%) vs. ionic liquids (e.g., [BMIM][BF4_4], yield: 85%) to mitigate side reactions .
  • Catalyst Screening : Transition from Pd(PPh3_3)4_4 to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for improved cross-coupling efficiency .
  • Byproduct Analysis : Use LC-MS to identify dimerization or oxidation byproducts (e.g., disulfides from methylthio groups) .

Q. How does substituent variation on the phenyl ring (e.g., electron-withdrawing vs. donating groups) impact physicochemical properties?

  • Structure-Activity Relationship (SAR) Analysis :

  • Lipophilicity : LogP increases by ~0.5 units with methylthio (SMe) vs. methoxy (OMe) groups, measured via shake-flask method .
  • Solubility : Aqueous solubility decreases with hydrophobic substituents (e.g., SMe: 0.12 mg/mL vs. OH: 1.8 mg/mL) .
  • Thermal Stability : DSC reveals decomposition temperatures >200°C for SMe derivatives due to sulfur’s electron-withdrawing effect .

Q. What advanced techniques characterize the compound’s solid-state behavior and formulation compatibility?

  • Solid-State Analysis :

  • PXRD : Monitor polymorph transitions (e.g., Form I vs. II) under humidity stress (40°C/75% RH) .
  • Hot-Stage Microscopy : Observe melt-crystallization behavior (Tm ~150–160°C) .
  • Compatibility Studies : TGA-FTIR to detect excipient interactions (e.g., lactose-induced degradation at >100°C) .

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